molecular formula C16H14BrN5O B5129998 5-amino-N-benzyl-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-benzyl-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5129998
M. Wt: 372.22 g/mol
InChI Key: LZOKHEQXRCWREA-UHFFFAOYSA-N
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Description

This compound is part of a broader class of triazole derivatives that have been extensively studied due to their potential in various applications, including their role as scaffolds in peptidomimetics and biologically active compounds. The chemistry of 1,2,3-triazole derivatives often involves interesting reactions such as the Dimroth rearrangement, which can influence the synthetic pathways and the resulting molecular structure of these compounds (Ferrini et al., 2015).

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazole derivatives can be achieved through various methods, including the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This process allows for the creation of protected versions of triazole amino acids, essential for further chemical modifications and applications in creating triazole-based scaffolds and potentially active compounds like HSP90 inhibitors (Ferrini et al., 2015).

Molecular Structure Analysis

The crystal structures of related triazole compounds provide insight into the molecular arrangement and the potential for interaction with biological targets. For instance, the crystal structure of various indazole carboxamide derivatives has been determined, showcasing distinct inhibitory capacities against cancer cell proliferation, which might share structural similarities with the subject compound (Lu et al., 2017).

Chemical Reactions and Properties

The chemistry of 1,2,3-triazoles includes the Dimroth rearrangement, where amino triazole derivatives can be transformed into their benzylamino isomers under specific conditions. This rearrangement plays a crucial role in the synthetic pathways of these compounds and their derivatives, impacting their chemical properties and potential applications (Albert, 1970).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding the behavior of these compounds under various conditions. While specific data for “5-amino-N-benzyl-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide” might not be readily available, the study of similar triazole derivatives offers valuable insights into how these properties can influence their application in research and development.

Chemical Properties Analysis

The reactivity of triazole derivatives, including potential for further functionalization and participation in various chemical reactions, is a crucial aspect of their chemical properties. Studies on compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provide examples of N-arylation and conversion to diethylamide, indicating the versatility of triazole derivatives in chemical synthesis (Anuradha et al., 2014).

properties

IUPAC Name

5-amino-N-benzyl-1-(3-bromophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c17-12-7-4-8-13(9-12)22-15(18)14(20-21-22)16(23)19-10-11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOKHEQXRCWREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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